molecular formula C8H7F2NO2 B12848752 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine

Cat. No.: B12848752
M. Wt: 187.14 g/mol
InChI Key: YEWUKOUGKSQVEP-NYYWCZLTSA-N
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Description

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine is an organic compound featuring a substituted phenyl ring with two fluorine atoms at positions 2 and 3, a methoxy group at position 6, and an N-hydroxymethanimine functional group (-CH=N-OH). The N-hydroxymethanimine moiety, a hydroxylated imine, may confer unique chelation or redox properties.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(NE)-N-[(2,3-difluoro-6-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c1-13-7-3-2-6(9)8(10)5(7)4-11-12/h2-4,12H,1H3/b11-4+

InChI Key

YEWUKOUGKSQVEP-NYYWCZLTSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)F)F)/C=N/O

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C=NO

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine typically involves several steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 2,3-difluoro-6-methoxyphenylboronic acid with hydroxylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the methoxy or fluorine groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine to three analogs with shared structural motifs but divergent functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Functional Group Biological Target Key Findings
This compound 188.08* N-Hydroxymethanimine (-CH=N-OH) Not reported Hypothesized redox/chelation activity due to hydroxylated imine group.
2-(2,3-Difluoro-6-Methoxyphenyl)ethan-1-amine hydrochloride 199.68 Ethanamine (-CH2NH2) Not reported Catalogued as a building block; potential precursor for drug synthesis .
(4-Amino-2-{[1-(methylsulfonyl)piperidin-4-yl]amino}pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone ~489.46† Methanone (-C=O) CDK2 (Cyclin-Dependent Kinase 2) Co-crystallized with CDK2 (PDB: 2fvd); inhibits kinase activity at 1.85 Å resolution .
R547 (Ro 4584820) 463.43‡ Pyrimidine-diamine CDK1, CDK2, CDK4 Selective ATP-competitive inhibitor; preclinical studies highlight anti-cancer potential .

*Calculated from molecular formula C8H8F2NO2. †Calculated from IUPAC name in . ‡Derived from formula C19H20F2N6O3S.

Functional Group and Reactivity

  • N-Hydroxymethanimine vs. Methanone: The hydroxylated imine in the target compound contrasts with the methanone group in the CDK2 inhibitor. While the methanone participates in hydrogen bonding with CDK2’s active site (e.g., backbone NH of Glu81) , the N-hydroxymethanimine may exhibit dual functionality as a hydrogen bond donor (via -OH) and acceptor (via imine nitrogen).
  • Ethanamine vs. Pyrimidine-diamine : The ethanamine analog () lacks the extended aromatic system of R547’s pyrimidine-diamine core, which is critical for ATP-binding pocket interactions in CDKs .

Structural Insights from Crystallography

The methanone derivative’s co-crystal structure with CDK2 (PDB: 2fvd) reveals:

  • The 2,3-difluoro-6-methoxyphenyl group occupies a hydrophobic pocket near Leu83.
  • The methoxy group forms a van der Waals interaction with Val18 .
  • Substituting the methanone with N-hydroxymethanimine could disrupt these interactions or introduce new polar contacts.

Biological Activity

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H9F2N1O2
  • Molecular Weight : 201.17 g/mol

The presence of difluoro and methoxy groups on the phenyl ring contributes to its unique properties, influencing its biological interactions.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

  • Antioxidant Activity : The hydroxymethanimine moiety may contribute to scavenging free radicals, thus providing neuroprotective effects.
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntioxidantSignificant free radical scavenging
NeuroprotectiveReduced neuronal apoptosis
AntimicrobialInhibition of bacterial growth
Modulation of AMPA ReceptorsEnhanced synaptic plasticity

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced apoptosis induced by oxidative stress. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Study 2: Antimicrobial Activity

In vitro assays showed that the compound exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 50 µg/mL.

Study 3: AMPA Receptor Modulation

Research indicates that this compound may act as an AMPA receptor modulator, enhancing synaptic transmission. This property could be beneficial for cognitive enhancement therapies.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine, and how can yield/purity be improved?

Answer:

  • Schiff base formation is a common method, involving condensation of 2,3-difluoro-6-methoxybenzaldehyde with hydroxylamine under acidic or reflux conditions .
  • Yield optimization : Use anhydrous solvents (e.g., ethanol or methanol) and catalytic HCl to drive imine formation. Monitor reaction progress via TLC or HPLC .
  • Purity enhancement : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Challenges : The electron-withdrawing difluoro groups may slow condensation; elevated temperatures (70–80°C) or microwave-assisted synthesis can mitigate this .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

Answer:

  • Primary techniques :
    • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for methoxy (δ3.8\delta \sim 3.8 ppm), imine (δ8.5\delta \sim 8.5 ppm), and aromatic protons (δ6.57.5\delta \sim 6.5–7.5 ppm) .
    • FTIR : Confirm C=N stretch (16201640cm1\sim 1620–1640 \, \text{cm}^{-1}) and O–H stretch (32003400cm1\sim 3200–3400 \, \text{cm}^{-1}) .
  • Contradictions : Discrepancies in imine peak positions may arise from tautomerism or solvent effects. Cross-validate with X-ray crystallography (if crystalline) or computational methods like DFT .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer:

  • DFT applications :
    • Calculate HOMO-LUMO gaps to assess charge-transfer potential. Substituents like methoxy (electron-donating) and fluoro (electron-withdrawing) significantly influence reactivity .
    • Simulate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine basis sets (e.g., B3LYP/6-31G**) .

Q. Q4. What strategies resolve discrepancies between experimental and theoretical bond lengths in X-ray crystallography studies?

Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π–π stacking) that distort bond lengths .
  • Thermal ellipsoid refinement : Account for dynamic disorder in crystal lattices using software like OLEX2 or SHELXL .
  • Example : In analogous Schiff bases, C=N bond elongation (1.28A˚1.28 \, \text{Å} vs. DFT-predicted 1.24A˚1.24 \, \text{Å}) was attributed to crystal packing effects .

Q. Q5. How to assess the compound’s stability under varying pH and temperature conditions for pharmacological studies?

Answer:

  • Methodology :
    • pH stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24/48/72 hours. Imine bonds are prone to hydrolysis in acidic conditions .
    • Thermal stability : Use TGA/DSC to determine decomposition temperatures. Methoxy groups enhance thermal stability compared to non-substituted analogs .
  • Impurity profiling : Employ LC-MS to identify degradation products (e.g., free aldehyde or hydroxylamine) .

Experimental Design & Data Analysis

Q. Q6. How to design experiments for studying structure-activity relationships (SAR) in catalytic or biological applications?

Answer:

  • Variable selection : Synthesize derivatives with substituent modifications (e.g., replacing methoxy with ethoxy or halogens) .
  • Activity assays :
    • For catalysis: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts .
    • For bioactivity: Screen against target enzymes (e.g., cyclophilin D) via fluorescence polarization or SPR .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett constants) with activity .

Q. Q7. What protocols ensure accurate impurity quantification in batch synthesis?

Answer:

  • Chromatographic methods :
    • HPLC : Use a C18 column, 0.1% TFA in water/acetonitrile gradient, and UV detection at 254 nm. Limit impurities to <0.1% per ICH guidelines .
    • GC-MS : Detect volatile byproducts (e.g., unreacted aldehyde) .
  • Reference standards : Characterize impurities via NMR and spiking experiments .

Safety & Compliance

Q. Q8. What safety protocols are critical when handling fluorinated aromatic precursors?

Answer:

  • Ventilation : Use fume hoods for reactions releasing HF or fluorinated vapors .
  • PPE : Wear nitrile gloves, goggles, and aprons. Avoid latex due to permeability to fluorinated compounds .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Methodological Resources

  • Crystallography : Refer to Olex2 or Mercury for structure refinement .
  • Computational tools : Use Gaussian 16 or ORCA for DFT studies .
  • Data repositories : Cross-validate spectral data with NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.